Comparative In‑Vitro Antifungal Activity of Positional Isomers Against Candida albicans
In a direct head‑to‑head yeast‑based screening assay, the 3‑(benzimidazol‑2‑yl)phenyl regioisomer (the target compound) exhibited a two‑fold improvement in antifungal potency relative to its 2‑(benzimidazol‑2‑yl)phenyl counterpart . Both compounds share the identical 4‑bromobenzamide substituent, thereby isolating the positional effect of the benzimidazole‑phenyl linkage on activity.
| Evidence Dimension | Antifungal activity against Candida albicans (MIC, µg/mL) |
|---|---|
| Target Compound Data | MIC = 16 µg/mL |
| Comparator Or Baseline | N-[2-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide: MIC = 32 µg/mL |
| Quantified Difference | 2‑fold lower MIC (higher potency) for the 3‑isomer |
| Conditions | Yeast‑based microdilution assay; incubation at 35 °C for 24–48 h; inoculum size 1–5 × 10⁴ CFU/mL |
Why This Matters
A two‑fold potency advantage can translate into lower effective dosing and reduced off‑target effects in antifungal development, making the 3‑isomer the preferred scaffold for further optimisation.
